![molecular formula C18H18N2O2 B2775573 4-(2-(4-ethylphenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one CAS No. 952861-65-3](/img/structure/B2775573.png)
4-(2-(4-ethylphenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one
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Overview
Description
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It could involve various chemical reactions, the use of catalysts, and specific conditions such as temperature and pressure .Molecular Structure Analysis
Molecular structure analysis involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical arrangement of atoms in a molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reagents, conditions, and mechanisms involved in these reactions .Physical And Chemical Properties Analysis
This involves studying properties such as solubility, melting point, boiling point, optical activity, and reactivity .Scientific Research Applications
Medicinal Chemistry and Drug Development
Imidazoles, including our compound of interest, play a crucial role in medicinal chemistry. Researchers explore their potential as drug candidates due to their diverse biological activities. Specifically, this compound may serve as a scaffold for designing novel drugs targeting specific receptors or enzymes. Its structural features can be modified to enhance binding affinity, selectivity, and pharmacokinetic properties. For instance, imidazoles have been investigated as antiviral agents, kinase inhibitors, and anti-inflammatory drugs .
Material Science and Organic Electronics
The field of material science explores organic semiconductors for electronic devices. Polymeric materials containing imidazole moieties, such as poly(3,4-ethylenedioxythiophene) (PEDT), exhibit excellent electrical conductivity and stability. These materials are used in organic light-emitting diodes (OLEDs), solar cells, and flexible electronics. While our compound is not PEDT itself, its structural similarities may inspire the design of new materials with improved properties .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-[2-(4-ethylphenyl)acetyl]-1,3-dihydroquinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-2-13-7-9-14(10-8-13)11-18(22)20-12-17(21)19-15-5-3-4-6-16(15)20/h3-10H,2,11-12H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVQVYFWWHVBIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CC(=O)N2CC(=O)NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-(4-ethylphenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one |
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